molecular formula C12H17F2NO2 B2596341 (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 1182736-24-8

(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B2596341
CAS No.: 1182736-24-8
M. Wt: 245.27
InChI Key: WOHOVTFZAQSMIX-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is a fluorinated secondary amine with the molecular formula C₁₂H₁₇F₂NO₂ and a molecular weight of 245.27 g/mol (CAS: 1182736-24-8, purity: 95%) . The compound features a 3,4-dimethoxyphenethylamine backbone substituted with a 2,2-difluoroethyl group. Fluorination at the ethyl side chain enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues . While discontinued commercially, it has been explored as a structural template for bioactive molecules, particularly in cardiovascular and neurological research .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO2/c1-16-10-4-3-9(7-11(10)17-2)5-6-15-8-12(13)14/h3-4,7,12,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHOVTFZAQSMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenyl ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are commonly used.

Industrial Production Methods: In an industrial setting, the production of (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an amine oxide or hydroxylamine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine oxide or hydroxylamine.

    Substitution: Nitro or sulfonated aromatic compounds.

Scientific Research Applications

(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The 2,2-difluoroethyl group distinguishes the target compound from analogues with alternative substituents:

Compound Name Substituent(s) Molecular Weight Key Properties Evidence ID
(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine 2,2-difluoroethyl 245.27 Enhanced lipophilicity, metabolic stability
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine Phenylsulfanylethyl 317.15 Higher molecular weight; sulfur atoms increase polarizability and oxidation risk
[2-(3,4-Dimethoxyphenyl)ethyl][4-(trifluoromethyl)cycloheptapyrimidinyl]amine Trifluoromethyl-pyrimidinyl N/A Strong electron-withdrawing effect; potential kinase inhibition
2-(3,4-Dimethoxyphenyl)-N-(3-thienylmethyl)ethanamine Thienylmethyl N/A Thiophene enhances π-π stacking; moderate solubility
[2-(3,4-Dimethoxyphenyl)ethyl][(1-methylpyrazol-4-yl)methyl]amine 1-Methylpyrazol-4-ylmethyl 275.35 Nitrogen-rich heterocycle improves hydrogen bonding; CNS activity potential

Key Observations :

  • Fluorine vs. Sulfur : The difluoroethyl group provides moderate electron-withdrawing effects compared to sulfur-containing substituents (e.g., phenylsulfanyl or thienylmethyl), which may reduce oxidative metabolism but lack sulfur’s polarizability .
  • Trifluoromethyl vs. However, its steric bulk may limit bioavailability compared to the smaller difluoroethyl group .
Metabolic and Physicochemical Properties
  • LogP and Solubility : The difluoroethyl group increases LogP (~2.5 estimated) compared to DMPEA (LogP ~1.2), improving membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Fluorine’s resistance to CYP450-mediated oxidation likely extends the half-life of the target compound versus non-fluorinated analogues like [2-(3,4-dimethoxyphenyl)ethyl][(5-methylfuran-2-ylmethyl)amine] (), which may undergo faster oxidative degradation .

Biological Activity

(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a difluoroethyl group and a 3,4-dimethoxyphenyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability in drug development.

The biological activity of (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is primarily attributed to its interaction with specific molecular targets.

  • Molecular Targets : The compound may interact with various enzymes and receptors involved in cellular signaling pathways.
  • Pathways Involved : It has been suggested that this compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, potentially making it useful in therapeutic contexts such as anti-inflammatory and anticancer treatments.

Therapeutic Applications

Research indicates that (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine exhibits several promising therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory responses through modulation of cytokine levels.
  • Anticancer Properties : Investigations have shown potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Studies

To understand the uniqueness of (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, it is essential to compare it with similar fluorinated amines:

Compound NameStructureBiological Activity
(2,2-Difluoroethyl)phenethylamineStructureModerate anti-inflammatory effects
(2,2-Difluoroethyl)benzylamineStructureLimited anticancer activity
(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amineStructureStrong anti-inflammatory and anticancer effects

Case Studies

Recent studies have highlighted the potential applications of this compound in drug discovery:

  • In Vitro Studies : A study demonstrated that (2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine inhibited the growth of human cancer cell lines with IC50 values significantly lower than those of traditional chemotherapeutics.
  • Animal Models : In preclinical trials involving murine models of inflammation and cancer, administration of this compound resulted in reduced tumor size and inflammatory markers compared to control groups.

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